molecular formula C10H9IO2 B13654387 Methyl 2-(4-iodophenyl)acrylate

Methyl 2-(4-iodophenyl)acrylate

Cat. No.: B13654387
M. Wt: 288.08 g/mol
InChI Key: IMIFJCXSGFHPDW-UHFFFAOYSA-N
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Description

Methyl 2-(4-iodophenyl)acrylate is an α,β-unsaturated ester with a 4-iodophenyl substituent at the β-position. Its IUPAC name is methyl (E)-3-(4-iodophenyl)acrylate (synonyms: 3-(4-iodophenyl)acrylic acid methyl ester) . This compound is structurally analogous to other aryl-substituted acrylates, differing primarily in the halogen or functional group on the phenyl ring.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

methyl 2-(4-iodophenyl)prop-2-enoate

InChI

InChI=1S/C10H9IO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-6H,1H2,2H3

InChI Key

IMIFJCXSGFHPDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-iodophenyl)acrylate can be synthesized through various methods. One common approach involves the reaction of 4-iodophenylboronic acid with methyl acrylate in the presence of a palladium catalyst, such as in the Suzuki-Miyaura coupling reaction . The reaction typically requires mild conditions and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to ensure high efficiency and yield. For instance, the reaction of (meth)acryloyl chloride with the corresponding alcohols in the presence of a base like triethylamine can be conducted in a tubular reactor, resulting in high conversion rates and minimal side products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-iodophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as triethylamine, used in esterification reactions.

    Solvents: Organic solvents like dichloromethane or aqueous solutions.

Major Products

The major products formed from these reactions include various substituted phenyl acrylates and polymers with specific functional groups.

Scientific Research Applications

Methyl 2-(4-iodophenyl)acrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(4-iodophenyl)acrylate primarily involves its reactivity at the iodine and acrylate moieties. The iodine atom can participate in substitution reactions, while the acrylate group can undergo polymerization. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent (R) Molecular Weight (g/mol) Key Structural Features Biological Activity
Methyl 2-(4-iodophenyl)acrylate Iodo (I) ~290.04* Planar acrylate group; dihedral angle with phenyl ring ~30–60° Not explicitly reported; inferred antimicrobial potential
Methyl 2-bromoacrylate Bromo (Br) 195.98 Smaller halogen; higher reactivity Used as a monomer in polymer chemistry
Methyl 2-(4-chlorophenyl)acrylate Chloro (Cl) 210.64 Electron-withdrawing Cl; similar dihedral angles Research use in drug intermediates
Ethyl (E)-2-cyano-3-(4-methylphenyl)acrylate Cyano (CN) + methyl 229.27 Planar acrylate with CN group; polymorphic crystal structures Not reported
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate Fluoro (F) + acetyloxy 314.30 Extended conjugation; intramolecular H-bonding Intermediate for styrylchromones

*Calculated based on C₁₀H₉IO₂.

Key Observations:
  • Steric Effects : Iodine’s larger atomic radius (1.98 Å vs. Cl: 0.99 Å) may increase steric hindrance, affecting reaction kinetics and crystal packing .
  • Thermal Stability: Halogenated acrylates generally exhibit higher thermal stability than non-halogenated analogs due to increased molecular weight and intermolecular interactions (e.g., halogen bonding) .

Structural and Crystallographic Insights

  • Dihedral Angles: The acrylate group in this compound likely forms dihedral angles of ~30–60° with the phenyl ring, as seen in analogs like Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate (dihedral angle: 82.9°) . These angles influence molecular planarity and π-π stacking in crystals.
  • Hydrogen Bonding: Similar to Methyl (Z)-2-[(2-ethoxy-6-formylphenoxy)methyl]-3-(4-ethylphenyl)acrylate, the iodophenyl derivative may form C–H···O interactions, stabilizing crystal lattices .
  • Crystal Packing : Iodine’s polarizability could enhance halogen bonding, leading to denser crystal structures compared to chloro or bromo analogs .

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